molecular formula C25H31N3O3S B2708889 3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline CAS No. 887212-96-6

3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline

Cat. No. B2708889
CAS RN: 887212-96-6
M. Wt: 453.6
InChI Key: MDNYPAYYPGVHEE-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline, also known as DEEQ, is a chemical compound that has gained significant attention in the scientific community due to its potential use in biomedical research. DEEQ is a quinoline-based compound that exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Scientific Research Applications

Anticancer Applications

Research has demonstrated the effectiveness of related quinoline derivatives in anticancer therapy. For instance, a novel 1,2-dihydroquinoline anticancer agent was delivered to tumor cells using cationic liposomes, showing superior antitumor activity compared to neutral liposomes, suggesting its promise for further evaluation in cancer treatment (Xiaoyuan Ma et al., 2016). Similarly, another study highlighted the anticancer activity of 1-(4-methyl-piperazin-1-yl)isoquinolines with different heterocyclic substituents, indicating that the nature of heterocyclic substituents significantly influences the level and direction of anticancer activity (A. Konovalenko et al., 2022).

Antimicrobial Applications

Quinoline derivatives have also been evaluated for their antimicrobial properties. For example, a series of thiazolidinone derivatives synthesized from a key quinoline intermediate showed promising antimicrobial activity against a range of bacterial and fungal strains, underscoring their potential as antimicrobial agents (Divyesh Patel et al., 2012).

Kinase Inhibition

Quinoline compounds have been investigated for their role in kinase inhibition, which is crucial for developing targeted cancer therapies. Optimization of 4-phenylamino-3-quinolinecarbonitriles led to potent inhibitors of Src kinase activity, highlighting the compound's significance in inhibiting tumor growth and Src-mediated cell proliferation (D. Boschelli et al., 2001).

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3S/c1-5-27-11-13-28(14-12-27)25-22-16-20(31-6-2)8-10-23(22)26-17-24(25)32(29,30)21-9-7-18(3)19(4)15-21/h7-10,15-17H,5-6,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNYPAYYPGVHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline

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